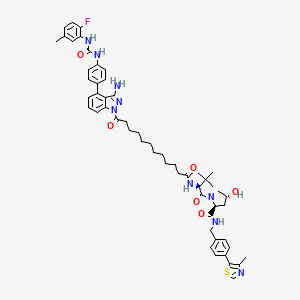
Vegfr-2-IN-39
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vegfr-2-IN-39 is a compound known for its inhibitory effects on the vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing ones. Inhibiting VEGFR-2 can be beneficial in treating various diseases, including cancer, where angiogenesis supports tumor growth and metastasis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2-IN-39 involves several steps, including the preparation of intermediates and the final coupling reaction. One common method involves the use of computer-aided design and cheminformatics approaches to identify active sites and predict target interactions . The synthetic route typically includes:
- Preparation of the core structure through a series of condensation and cyclization reactions.
- Functionalization of the core structure with various substituents to enhance activity and selectivity.
- Final coupling reactions to attach specific groups that improve the compound’s pharmacokinetic properties.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
- Use of high-throughput screening methods to identify the most efficient synthetic routes.
- Implementation of continuous flow chemistry to enhance reaction efficiency and scalability.
- Application of purification techniques such as chromatography to isolate the final product .
化学反应分析
Types of Reactions
Vegfr-2-IN-39 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced products.
Substitution: Replacement of one functional group with another to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学研究应用
Vegfr-2-IN-39 has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the inhibition of receptor tyrosine kinases.
Biology: Investigated for its role in regulating angiogenesis and endothelial cell functions.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases involving abnormal angiogenesis.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting VEGFR-2
作用机制
Vegfr-2-IN-39 exerts its effects by binding to the ATP-binding site of VEGFR-2, preventing its dimerization and autophosphorylation. This inhibition blocks the downstream signaling pathways involved in endothelial cell proliferation, migration, and survival. Key molecular targets and pathways include:
PLCγ-PKC pathway: Involved in cell proliferation and survival.
TSAd-Src-PI3K-Akt pathway: Regulates cell migration and survival.
SHB-FAK-paxillin pathway: Mediates cell adhesion and migration
相似化合物的比较
Vegfr-2-IN-39 is compared with other VEGFR-2 inhibitors such as sorafenib, sunitinib, and lenvatinib. These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties. This compound is unique due to its specific binding affinity and selectivity for VEGFR-2, making it a promising candidate for targeted therapy .
List of Similar Compounds
- Sorafenib
- Sunitinib
- Lenvatinib
- Cabozantinib
- Lucitanib
- Foretanib
This compound stands out due to its potential for higher efficacy and lower toxicity compared to some of these existing inhibitors .
属性
分子式 |
C55H66FN9O6S |
|---|---|
分子量 |
1000.2 g/mol |
IUPAC 名称 |
(2S,4R)-1-[(2S)-2-[[12-[3-amino-4-[4-[(2-fluoro-5-methylphenyl)carbamoylamino]phenyl]indazol-1-yl]-12-oxododecanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H66FN9O6S/c1-34-19-28-42(56)43(29-34)61-54(71)60-39-26-24-37(25-27-39)41-15-14-16-44-48(41)51(57)63-65(44)47(68)18-13-11-9-7-6-8-10-12-17-46(67)62-50(55(3,4)5)53(70)64-32-40(66)30-45(64)52(69)58-31-36-20-22-38(23-21-36)49-35(2)59-33-72-49/h14-16,19-29,33,40,45,50,66H,6-13,17-18,30-32H2,1-5H3,(H2,57,63)(H,58,69)(H,62,67)(H2,60,61,71)/t40-,45+,50-/m1/s1 |
InChI 键 |
YZGNCBAFOZBYKS-SHPBXJAASA-N |
手性 SMILES |
CC1=CC(=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)C3=C4C(=CC=C3)N(N=C4N)C(=O)CCCCCCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |
规范 SMILES |
CC1=CC(=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)C3=C4C(=CC=C3)N(N=C4N)C(=O)CCCCCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![dimethyl (5S,7R,8S,15S,17R,18S)-19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.28,11.04,9.05,7.015,17.018,22]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate](/img/structure/B12386823.png)
![(2R,5R)-5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12386824.png)
![[5-Cyclopropyl-1-[1-[1-(hydroxymethyl)cyclopropylcarbonyl]piperidine-4-yl]-1H-pyrazole-4-yl][(3S)-3-[2-(trifluoromethyl)phenyl]pyrrolidine-1-yl]methanone](/img/structure/B12386827.png)
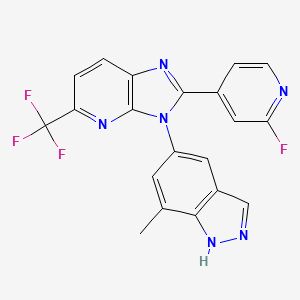

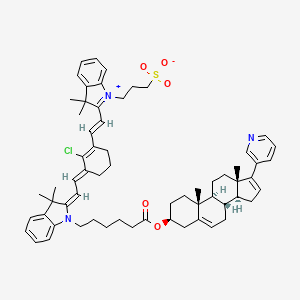
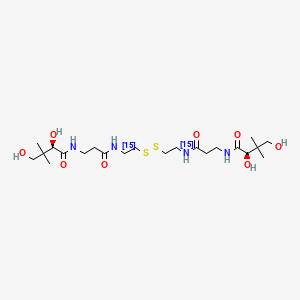

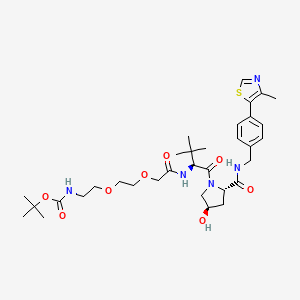

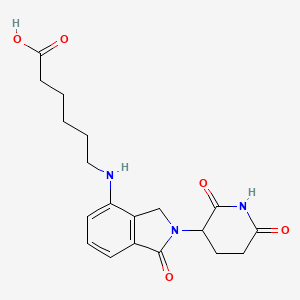
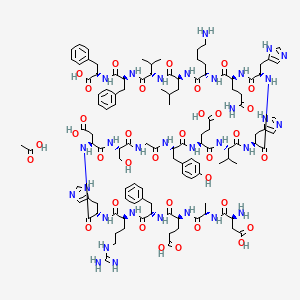

![tetrasodium;[[[(2R,4S,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12386869.png)
